molecular formula C18H18N2O3S B5821402 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5821402
M. Wt: 342.4 g/mol
InChI Key: JGOQDHCYXWGUJT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH belongs to the class of acrylamide derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of enzymes such as topoisomerases and proteases. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its broad spectrum of biological activities. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess anticancer, antiviral, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide research. One area of interest is the development of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in combination therapy with other anticancer drugs. Furthermore, the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in the treatment of viral infections and bacterial infections warrants further investigation. Overall, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.

Synthesis Methods

The synthesis of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and then with 3-phenylacryloyl chloride. The resulting product is then purified using column chromatography to obtain N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in its pure form. The yield of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide synthesis is reported to be around 60%.

Scientific Research Applications

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and herpes simplex virus-1. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

(E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-9-10-16(23-2)15(12-14)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOQDHCYXWGUJT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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